W140 (trifluoroacetate salt)

描述

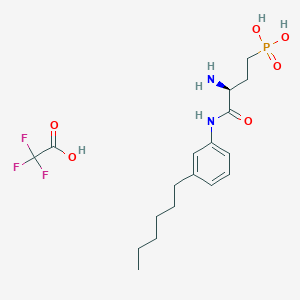

W140 三氟乙酸盐是鞘氨醇-1-磷酸受体 1 拮抗剂 W146 的非活性对映体。它主要用作涉及鞘氨醇-1-磷酸受体 1 信号传导的科学研究中的阴性对照。 该化合物的分子式为 C16H27N2O4P • CF3COOH,分子量为 456.4 g/mol .

准备方法

合成路线和反应条件: W140 三氟乙酸盐的制备包括合成其母体化合物,然后形成三氟乙酸盐。合成通常从在受控条件下反应合适的起始原料开始,以形成所需的中间体。然后将该中间体与三氟乙酸反应,生成三氟乙酸盐。

工业生产方法: 工业生产三氟乙酸盐,包括 W140 三氟乙酸盐,通常涉及在醇介质中用碱性试剂中和三氟乙酸。 反应过程中生成的水通过共沸蒸馏除去,然后用烃处理剩余的混合物,分离出无水盐的晶体 .

化学反应分析

反应类型: W140 三氟乙酸盐可以进行各种化学反应,包括:

取代反应: 在适当条件下,三氟乙酸酯基团可以被其他官能团取代。

水解: 三氟乙酸盐可以水解释放三氟乙酸和母体化合物。

常用试剂和条件:

取代反应: 常用的试剂包括胺或醇等亲核试剂。

水解: 酸性或碱性条件可以促进三氟乙酸盐的水解。

主要形成的产物:

取代反应: 主要产物取决于反应中使用的亲核试剂。

水解: 主要产物是三氟乙酸和母体化合物.

科学研究应用

Control Compound in Pharmacological Studies

W140 serves as an effective negative control in studies involving S1P1 receptor signaling. Its inactivity allows researchers to differentiate between the effects of active compounds and background noise in biological assays. This is particularly important in drug discovery and development processes where specificity is crucial.

Investigating Sphingosine-1-Phosphate Pathways

Research has shown that sphingosine-1-phosphate plays a vital role in various physiological processes, including cell proliferation, survival, and migration. W140's use in these studies helps elucidate the specific roles of S1P1 without the confounding effects of active antagonists .

Biochemical Assays

W140 can be employed in biochemical assays to study receptor-ligand interactions. By using W140 alongside active compounds, researchers can better understand the binding dynamics and functional outcomes associated with S1P1 activation.

Case Study 1: Sphingosine-1-Phosphate Receptor Signaling

In a study examining the role of sphingosine-1-phosphate receptors in cancer cell migration, W140 was utilized as a control to assess the efficacy of new S1P antagonists. The results indicated that while the novel compounds significantly inhibited migration, W140 did not produce any measurable effect, validating its role as a control .

Case Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of sphingosine-1-phosphate signaling in neurodegenerative diseases. W140 was included to assess whether modulation of S1P pathways could influence neuronal survival under stress conditions. The findings demonstrated that active antagonists improved cell survival rates while W140 maintained baseline activity levels .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Control Compound | Used as a negative control in pharmacological studies involving S1P signaling pathways |

| Biochemical Assays | Assists in understanding receptor-ligand interactions and binding dynamics |

| Cancer Research | Helps differentiate effects of active compounds on cancer cell behavior |

| Neuroprotection Studies | Evaluates the impact of S1P modulation on neuronal survival under stress conditions |

作用机制

W140 三氟乙酸盐通过弱结合到鞘氨醇-1-磷酸受体 1 上而发挥其作用。它对人受体的结合亲和力 (K_i) 为 4.6 µM。 作为非活性对映体,它不表现出明显的生物活性,但可以作为对照来比较活性化合物如 W146 的作用 .

类似化合物:

W146: W140 的活性对映体,它是一种选择性鞘氨醇-1-磷酸受体 1 拮抗剂,具有更高的结合亲和力。

三氟乙酸钠: 三氟乙酸的钠盐,用于三氟甲基化反应。

三氟乙酸锂: 另一种用于各种化学反应的三氟乙酸盐.

独特性: W140 三氟乙酸盐因其在涉及鞘氨醇-1-磷酸受体 1 的研究中作为非活性对照化合物的作用而独一无二。 它缺乏明显的生物活性,使其成为比较活性化合物如 W146 的作用的理想参照点 .

相似化合物的比较

W146: An active enantiomer of W140, which is a selective sphingosine-1-phosphate receptor 1 antagonist with a higher binding affinity.

Sodium Trifluoroacetate: A sodium salt of trifluoroacetic acid used in trifluoromethylation reactions.

Lithium Trifluoroacetate: Another trifluoroacetate salt used in various chemical reactions.

Uniqueness: W140 trifluoroacetate salt is unique due to its role as an inactive control compound in studies involving sphingosine-1-phosphate receptor 1. Its lack of significant biological activity makes it an ideal reference point for comparing the effects of active compounds like W146 .

生物活性

W140 (trifluoroacetate salt) is an important compound in the study of sphingosine-1-phosphate (S1P) receptor signaling, particularly as a control in experiments involving its active counterpart, W146. This article provides a detailed examination of the biological activity of W140, including its chemical properties, mechanism of action, and applications in scientific research.

Overview of W140

- Chemical Structure : W140 has the molecular formula C16H27N2O4P • CF3COOH and a molecular weight of 456.4 g/mol.

- CAS Number : 909725-64-0

- Binding Affinity : W140 exhibits a binding affinity (K_i) of 4.6 µM for the human S1P1 receptor, indicating weak interaction compared to its active enantiomer, W146, which has a significantly higher affinity (K_i = 77 nM) .

W140 functions primarily as an inactive enantiomer in studies involving S1P receptor signaling. Its weak binding to the S1P1 receptor allows it to serve as a negative control in experiments aimed at elucidating the biological effects mediated by active compounds like W146. The compound does not exhibit significant biological activity in vivo, making it an ideal reference point for assessing the effects of active S1P receptor modulators .

Applications in Research

W140 is widely utilized in various scientific fields:

- Biochemistry and Molecular Biology : Serves as a control compound in studies investigating S1P receptor functions, including cell proliferation, survival, migration, and cytoskeletal organization .

- Pharmacology : Used to explore the therapeutic potential of S1P receptor modulators in diseases such as cancer and autoimmune disorders.

- Clinical Research : Provides insights into the role of S1P signaling pathways in physiological and pathological processes.

Comparative Analysis with Similar Compounds

| Compound | Binding Affinity (K_i) | Biological Activity | Role |

|---|---|---|---|

| W140 | 4.6 µM | Inactive | Control compound |

| W146 | 77 nM | Active | S1P1 antagonist |

| Sodium Trifluoroacetate | N/A | Varies | Various chemical reactions |

| Lithium Trifluoroacetate | N/A | Varies | Various chemical reactions |

Study 1: Role of S1P Signaling in Cancer

In a study examining the role of S1P signaling in cancer progression, researchers utilized W140 as a control to demonstrate the specific effects of W146 on tumor cell migration. The results indicated that W146 significantly inhibited migration through S1P signaling pathways, while W140 showed no such effect, validating its use as a negative control .

Study 2: Autoimmune Disease Models

Another investigation into autoimmune diseases employed W140 to assess the impact of S1P modulation on immune cell trafficking. The study found that while W146 effectively altered lymphocyte migration patterns, W140 did not influence these pathways, reinforcing its role as an inactive control .

属性

IUPAC Name |

[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWCNCPWPLHFEX-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F3N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909725-64-0 | |

| Record name | Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-, mono(trifluoroacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909725-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。